![molecular formula C15H20BrN B14596034 2-Azaspiro[4.5]decane, 2-(4-bromophenyl)- CAS No. 61589-02-4](/img/structure/B14596034.png)
2-Azaspiro[4.5]decane, 2-(4-bromophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azaspiro[4.5]decane, 2-(4-bromophenyl)- is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system. The presence of a bromophenyl group adds to its chemical diversity, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.5]decane, 2-(4-bromophenyl)- typically involves the cyclization of appropriate precursors. One common method is the intramolecular ipso-cyclization of nitriles in the presence of specific catalysts. For instance, the reaction of 5-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-3-methyl-4-nitroisoxazole with nitriles under controlled conditions can yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
2-Azaspiro[4.5]decane, 2-(4-bromophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The bromophenyl group allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-Azaspiro[4.5]decane, 2-(4-bromophenyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Azaspiro[4.5]decane, 2-(4-bromophenyl)- involves its interaction with specific molecular targets. For instance, it may act on GABAA receptors, influencing neurotransmission and exhibiting anticonvulsant properties . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Azaspiro[4.5]decane: Lacks the bromophenyl group but shares the spirocyclic structure.
8-Oxa-2-azaspiro[4.5]decane: Contains an oxygen atom in the spiro ring, offering different chemical properties.
Uniqueness
The presence of the bromophenyl group in 2-Azaspiro[4.5]decane, 2-(4-bromophenyl)- distinguishes it from other similar compounds. This functional group enhances its reactivity and potential for various chemical modifications, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
61589-02-4 |
|---|---|
Fórmula molecular |
C15H20BrN |
Peso molecular |
294.23 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C15H20BrN/c16-13-4-6-14(7-5-13)17-11-10-15(12-17)8-2-1-3-9-15/h4-7H,1-3,8-12H2 |
Clave InChI |
JXOOZYYBTQWWLI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)CCN(C2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


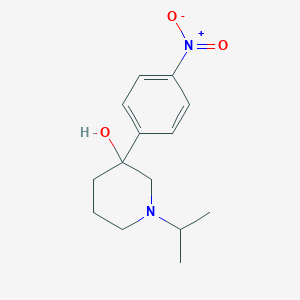
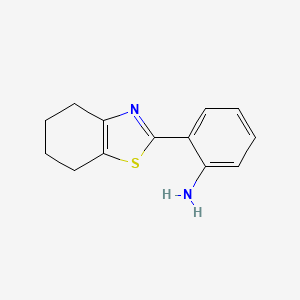
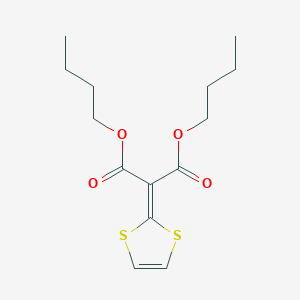


propanedioate](/img/structure/B14595971.png)
![2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14595972.png)
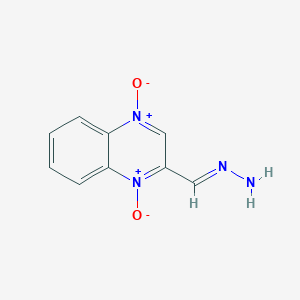

![1-Oxo-1-({[(propan-2-yl)oxy]carbonyl}peroxy)dodecane](/img/structure/B14595997.png)
![3,4-Dichloro-7-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14596003.png)
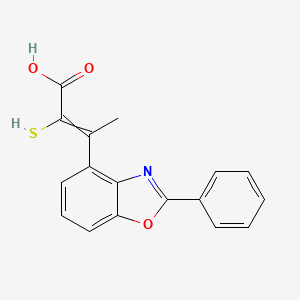
![{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14596018.png)
![N-Ethyl-N-[2-(2-methoxyethoxy)ethyl]aniline](/img/structure/B14596019.png)
